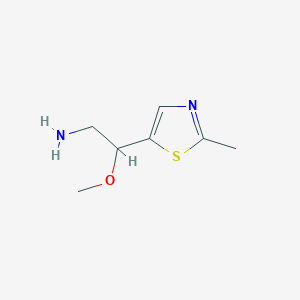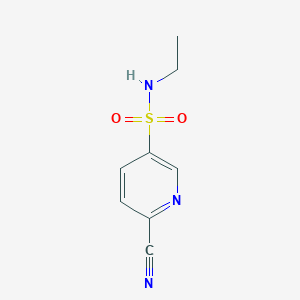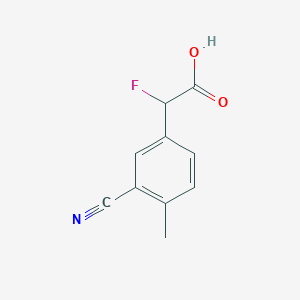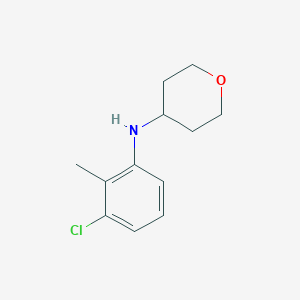![molecular formula C8H13NO4S B13288515 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is a chemical compound with the molecular formula C9H15NO4S. It is known for its unique spiro structure, which includes a sulfur atom and an azaspiro ring system. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thia-azaspiro compound with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and equipment to facilitate the reaction and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress response, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-thia-7-azaspiro[4.4]nonane-9-carboxylate 2,2-dioxide: A similar compound with a methyl ester group instead of a carboxylic acid.
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylate: Another derivative with slight structural variations.
Uniqueness
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c10-7(11)6-3-9-4-8(6)1-2-14(12,13)5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
GQYAEWGSIMXTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC12CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13288440.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13288448.png)


amine](/img/structure/B13288461.png)

![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)

![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13288488.png)

![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)
![(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13288512.png)

